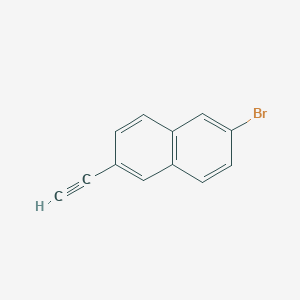![molecular formula C8H5N3O B6167752 pyrido[2,3-b]pyrazine-3-carbaldehyde CAS No. 874279-17-1](/img/new.no-structure.jpg)
pyrido[2,3-b]pyrazine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-b]pyrazine-3-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrazine rings fused together
作用機序
Target of Action
Pyrido[2,3-b]pyrazine-3-carbaldehyde is a novel compound that has been synthesized and studied for its potential applications in various fields It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting that DNA could be a potential target.
Mode of Action
It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound might interact with its targets through electron transfer processes, affecting their optical properties.
Biochemical Pathways
It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting that they might interact with the biochemical pathways involving DNA.
Result of Action
It’s known that pyrido[2,3-b]pyrazine derivatives have shown remarkable contributions towards nonlinear optical (nlo) technological applications . This suggests that the compound might have significant effects on the optical properties of the systems it interacts with.
Action Environment
It’s known that the properties of pyrido[2,3-b]pyrazine derivatives can be fine-tuned , suggesting that their action might be influenced by the specific conditions of their environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazine-3-carbaldehyde typically involves multicomponent reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield pyrido[2,3-b]pyrazine derivatives . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar principles as laboratory synthesis, scaled up to meet industrial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Pyrido[2,3-b]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrido[2,3-b]pyrazine-3-carboxylic acid, while reduction can produce pyrido[2,3-b]pyrazine-3-methanol.
科学的研究の応用
Pyrido[2,3-b]pyrazine-3-carbaldehyde has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
Pyrido[2,3-b]pyrazine: Lacks the aldehyde group but shares the core structure.
Pyrido[3,4-b]pyrazine: A structural isomer with different ring fusion.
Quinoxaline: Contains a similar pyrazine ring but fused with a benzene ring instead of pyridine.
Uniqueness
Pyrido[2,3-b]pyrazine-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and enhances its reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
特性
CAS番号 |
874279-17-1 |
|---|---|
分子式 |
C8H5N3O |
分子量 |
159.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



